N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a benzodioxole moiety linked to a 1,3,4-thiadiazole core via a thioether-acetamide bridge. The benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) contributes to aromatic π-π interactions, while the 1,3,4-thiadiazole ring, substituted with a 3-cyclohexylureido group, introduces hydrogen-bonding capabilities and lipophilicity. This structural combination is designed to optimize target binding and pharmacokinetic properties. The compound’s molecular formula is C₂₀H₂₃N₅O₃S₂, with a molecular weight of 453.56 g/mol (estimated) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S2/c25-16(20-9-12-6-7-14-15(8-12)28-11-27-14)10-29-19-24-23-18(30-19)22-17(26)21-13-4-2-1-3-5-13/h6-8,13H,1-5,9-11H2,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFETXSFAWDFGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxol moiety : Known for its role in enhancing biological activity.
- Thiadiazole structure : Associated with various pharmacological effects.
- Acetamide group : Contributes to the compound's solubility and stability.
The molecular formula is , with a molecular weight of approximately 440.56 g/mol.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies have identified that certain thiadiazole compounds inhibit key protein kinases involved in cancer progression, such as Bcr-Abl tyrosine kinase .
- Antimicrobial Properties : The presence of the thiadiazole ring enhances the antimicrobial efficacy of related compounds against bacterial and fungal strains .
- Anti-inflammatory Effects : Research has indicated that these compounds can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Antitumor Evaluation
In a study focused on synthesizing novel 1,3,4-thiadiazole derivatives, several compounds were evaluated for their cytotoxic effects on human cancer cell lines. One derivative demonstrated an IC50 value of 7.4 µM against the K562 chronic myelogenous leukemia cell line . This highlights the potential of thiadiazole-based compounds as effective antitumor agents.
Case Study 2: Mechanistic Insights
Molecular modeling studies have elucidated the binding interactions between thiadiazole derivatives and target proteins. The introduction of specific substituents on the thiadiazole scaffold was found to enhance binding affinity and selectivity towards cancer-related targets .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of related compounds with similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole structure | Antimicrobial |
| 5-Amino-1,3,4-thiadiazole | Thiadiazole with amino group | Antitumor |
| 2-(5-Chloro-thiadiazole)-N-acetamide | Chlorinated thiadiazole | Antimicrobial |
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d][1,3]dioxol moiety.
- Synthesis of the thiadiazole derivative.
- Coupling reaction to form the final acetamide product.
This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.
Comparison with Similar Compounds
Thiadiazole Derivatives with Benzodioxole Moieties
- N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (CAS 868967-57-1): Structural Difference: Replaces the 3-cyclohexylureido group with a cyclohexanecarboxamide. Molecular weight: 420.5 g/mol .
- 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5q) :
- ASN90 (O-GlcNAcase Inhibitor) :
Ureido vs. Non-Ureido Thiadiazoles
- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g): Structural Difference: Ethylthio substituent instead of ureido. Impact: Simpler alkyl groups improve synthetic yield (78%) but may limit hydrogen-bond interactions. mp: 168–170°C .
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Structural Difference: 4-Chlorobenzylthio group introduces halogenated hydrophobicity. Impact: Enhanced lipophilicity could improve tissue penetration. Yield: 82%, mp: 138–140°C .
Physicochemical Properties
Q & A
Q. Table 1: Spectral Benchmarks for Key Intermediates
| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS ([M+H]⁺) |
|---|---|---|---|
| Hydrazinecarbothioamide | 3380 (NH), 1649 (C=O) | 7.52–7.94 (C₆H₅), 10.68 (NH) | 384 |
| Thiadiazole-thiol | 3310 (NH), 1670 (C=O) | 1.91 (CH₃), 7.20 (NHCHNH) | 383.69 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
